molecular formula C16H16N5O7S2. Na B601314 Cefotaxime Impurity D Sodium Salt CAS No. 65715-12-0

Cefotaxime Impurity D Sodium Salt

Cat. No.: B601314
CAS No.: 65715-12-0
M. Wt: 454.46 22.99
InChI Key:
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Description

Cefotaxime Impurity D Sodium Salt is a byproduct found in the synthesis of cefotaxime, a third-generation cephalosporin antibiotic. This impurity is formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product. Understanding and controlling the presence of such impurities is crucial for ensuring the safety and effectiveness of cefotaxime.

Mechanism of Action

Target of Action

Cefotaxime, the parent compound of Cefotaxime Impurity D Sodium Salt, primarily targets bacterial cell walls. It has a particular potency against Gram-negative bacteria such as Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species . It is also active against some Gram-positive bacteria such as staphylococci and streptococci .

Mode of Action

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

Cefotaxime, like other β-lactam antibiotics, interferes with the final stage of bacterial cell wall synthesis. This interference triggers an autolytic effect in the bacteria, leading to bacterial cell death

Pharmacokinetics

Following intramuscular administration of a single dose of cefotaxime, mean peak serum concentrations are attained within 30 minutes . The main pharmacokinetic parameters of cefotaxime had no significant difference between different dose cohorts and between genders . There was no difference in trough concentrations on days 6, 7, and 8 . The renal cumulative excretion ratios were (51.7 ± 6.2)% for cefotaxime .

Result of Action

The result of cefotaxime’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death. This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the bacteria’s survival .

Action Environment

Environmental factors can influence the action of this compound. For instance, the raw materials and preparation process of β-lactam antibiotics may result in polymer impurities during production, transportation, storage, and even use . These impurities, including dimers, trimers, tetramers, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . The stability of this compound under different environmental conditions is a topic that warrants further investigation.

Biochemical Analysis

Biochemical Properties

Cefotaxime Impurity D Sodium Salt plays a significant role in biochemical reactions, particularly in the context of antibiotic activity. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Additionally, this compound may interact with other biomolecules involved in bacterial metabolism and resistance mechanisms.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PBPs by this compound can trigger stress responses in bacteria, leading to changes in gene expression and metabolic adaptations . In mammalian cells, the compound may have limited direct effects, but its presence can influence the overall cellular environment by affecting the microbiome and immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with penicillin-binding proteins (PBPs) in bacterial cell walls. By inhibiting these proteins, the compound prevents the cross-linking of peptidoglycan layers, which is crucial for maintaining cell wall integrity . This inhibition leads to the accumulation of cell wall precursors, triggering autolytic enzymes that degrade the cell wall and cause bacterial cell lysis. Additionally, this compound may inhibit other enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products may have different biological activities and can influence the overall efficacy and safety of the compound in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, it may cause toxic or adverse effects. Studies in animal models have shown that high doses of this compound can lead to nephrotoxicity, hepatotoxicity, and other adverse effects . It is essential to determine the optimal dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes deacetylation to form desacetylcefotaxime . This metabolite retains antibacterial activity and contributes to the overall efficacy of the compound. Further metabolism of desacetylcefotaxime leads to the formation of inactive metabolites, which are excreted in the urine. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and cell wall, where it exerts its antibacterial effects. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis . Additionally, it may localize to other subcellular compartments involved in bacterial metabolism and resistance mechanisms. Understanding the subcellular localization of this compound is essential for elucidating its mode of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cefotaxime Impurity D Sodium Salt involves the degradation of cefotaxime sodium. A polymer stock solution of cefotaxime sodium is obtained using a concentrated solution degradation method. The cefotaxime dimer and trimer impurities are separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .

Industrial Production Methods: In industrial settings, the production of cefotaxime sodium involves multiple steps, including fermentation, chemical synthesis, and purification. During these processes, impurities such as this compound can form. The control of these impurities is achieved through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .

Chemical Reactions Analysis

Types of Reactions: Cefotaxime Impurity D Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the impurity into other reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cefotaxime Impurity D Sodium Salt has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Cefotaxime Impurity D Sodium Salt is unique due to its specific formation pathway and chemical structure. It is formed through the degradation of cefotaxime sodium and can be isolated and characterized using advanced chromatographic and spectroscopic techniques .

Properties

CAS No.

65715-12-0

Molecular Formula

C16H16N5O7S2. Na

Molecular Weight

454.46 22.99

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 3-​[(acetyloxy)​methyl]​-​7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)

Origin of Product

United States

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